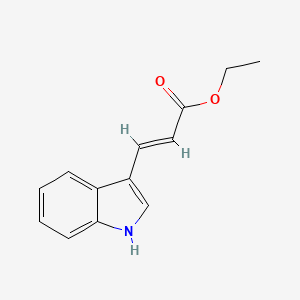

Ethyl indole-3-acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

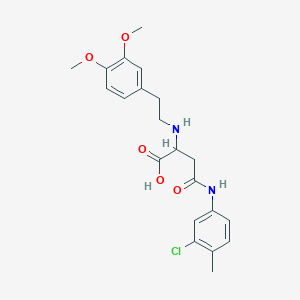

Ethyl indole-3-acrylate is a chemical compound with the molecular formula C13H13NO2 . It is an ester and a derivative of indole . The molecular weight of this compound is 215.2478 .

Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been a topic of interest in many research studies . One such method involves the Fischer indolisation–N-alkylation sequence . This process is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

This compound contains a total of 30 bonds; 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), and 1 Pyrrole .

Chemical Reactions Analysis

Indoles, including this compound, are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, by virtue of its increased electron density .

Physical And Chemical Properties Analysis

This compound is a crystalline powder with a melting point between 116-121°C . Its appearance can range from pale cream to cream to pale brown or pale yellow . It is also known to be stable under normal conditions .

Scientific Research Applications

Fluorescent Probe Development

Ethyl indole-3-acrylate derivatives are used in the development of fluorescent probes. For instance, a study by Samanta et al. (2019) describes a 3-indolylacrylate derivative (3-IA), synthesized by connecting an ethyl acrylate to the 3-position of indole. This derivative acts as a Michael acceptor towards hydrogen sulfide (H2S), leading to the formation of a new heterocyclic ring. This results in a change in fluorescence, enabling the ratiometric detection of H2S in live cells and water samples (Samanta et al., 2019).

Catalytic Reactions

This compound plays a role in catalytic reactions. Sunaba et al. (2014) reported the selective N-alkylation of indoles with α,β-unsaturated compounds, like ethyl acrylate, using a monomeric phosphate ion as a catalyst. This approach achieved high turnover numbers and frequencies, demonstrating its efficiency in base-mediated systems (Sunaba et al., 2014).

Crystal Structure Analysis

The molecular structure and crystal packing of compounds involving this compound have been studied to understand their physical properties. Kumar et al. (2006) analyzed the title compound, C22H21NO6S, which includes ethyl acrylate and sulfonyl-bound phenyl groups inclined at specific angles to the indole ring system, influencing its chemical behavior (Kumar et al., 2006).

Polymer Synthesis

This compound derivatives are also used in synthesizing polymers. For example, a study by Feng et al. (2019) discusses the synthesis of a novel indole derivative (N-(1H-2-phenyl-indole-3-ylmethyl) acrylamide, NPI), which was introduced into acrylate resins for marine antifouling applications. This derivative exhibited significant biological activity and antifouling properties (Feng et al., 2019).

Safety and Hazards

Ethyl indole-3-acrylate should be handled with care. Personal protective equipment, including face protection and chemical impermeable gloves, should be worn when handling this chemical . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of accidental release, dust formation should be avoided, and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

Ethyl indole-3-acrylate, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole-3-acetic acid (IAA), a plant hormone, is produced by the degradation of tryptophan in higher plants . It’s plausible that this compound, being an indole derivative, might affect similar biochemical pathways.

Pharmacokinetics

The lipinski’s rule and veber’s parameters have been assessed for newly synthesized indole derivatives, which could provide insights into their bioavailability .

Result of Action

Indole derivatives have been found to possess diverse biological activities , suggesting that this compound could have a broad range of effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the transfer of indole-3-acetic acid from a feed aqueous solution to a stripping aqueous solution of NaOH has been studied, suggesting that the environment can impact the action of indole derivatives .

properties

IUPAC Name |

ethyl (E)-3-(1H-indol-3-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-9,14H,2H2,1H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJSITNIWIYWPU-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-3-methylfuran-2-carbohydrazide](/img/structure/B2368179.png)

![2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide](/img/structure/B2368184.png)

![2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368190.png)

![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2368191.png)

![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2368193.png)

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2368196.png)